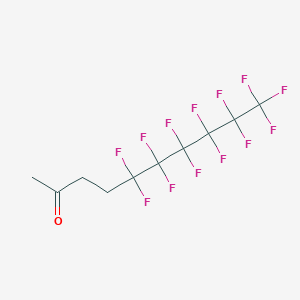
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one is a fluorinated ketone compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one typically involves the fluorination of decan-2-one. One common method is the direct fluorination using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as electrochemical fluorination or the use of fluorinating agents like cobalt trifluoride. These methods allow for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various fluorinated derivatives depending on the substituent used.
Scientific Research Applications
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Studied for its potential use in drug delivery systems due to its unique properties.
Medicine: Investigated for its potential use in medical imaging and diagnostics.
Industry: Used in the production of high-performance materials, such as fluoropolymers and surfactants.
Mechanism of Action
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and other biomolecules, affecting their structure and function. This can lead to changes in cellular processes and pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Perfluorodecanone: Similar structure but lacks the specific fluorination pattern of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one.
Perfluorooctanone: Shorter carbon chain and different fluorination pattern.
Perfluorododecanone: Longer carbon chain with a different fluorination pattern.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and low surface energy.
Properties
CAS No. |
110388-12-0 |
|---|---|
Molecular Formula |
C10H7F13O |
Molecular Weight |
390.14 g/mol |
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-one |
InChI |
InChI=1S/C10H7F13O/c1-4(24)2-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 |
InChI Key |
ICIRYFYVPKXVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


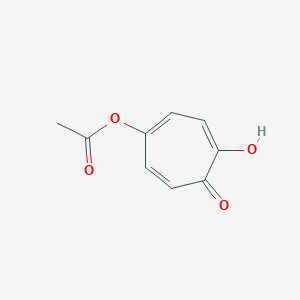
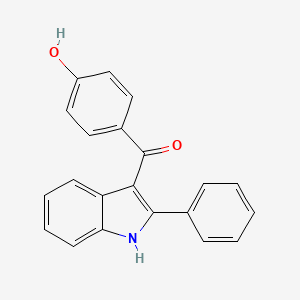
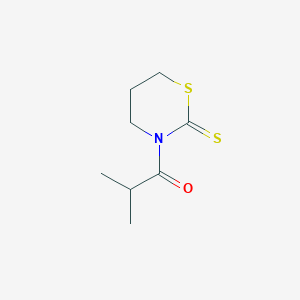
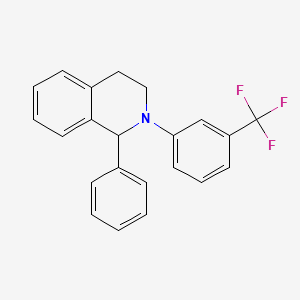
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
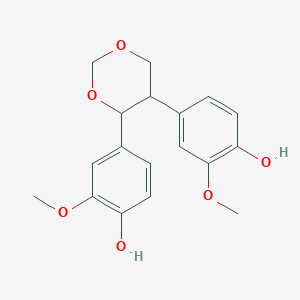
![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
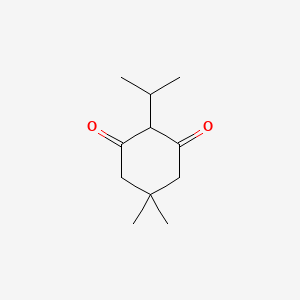
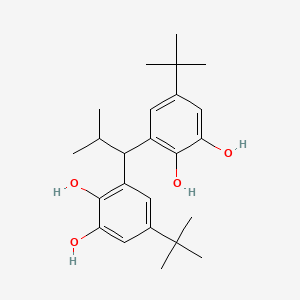
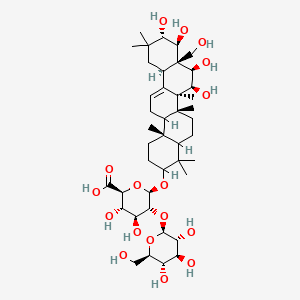
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
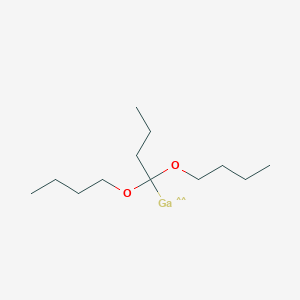
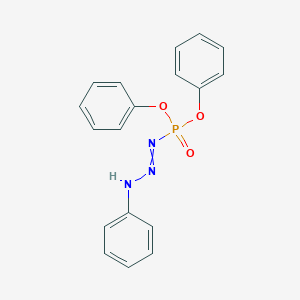
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
